N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride
Brand Name:
Vulcanchem
CAS No.:
111474-14-7
VCID:
VC20868330
InChI:
InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H
SMILES:
CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl
Molecular Formula:
C19H31ClN2O2
Molecular Weight:
354.9 g/mol
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride
CAS No.: 111474-14-7
Cat. No.: VC20868330
Molecular Formula: C19H31ClN2O2
Molecular Weight: 354.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111474-14-7 |
|---|---|
| Molecular Formula | C19H31ClN2O2 |
| Molecular Weight | 354.9 g/mol |
| IUPAC Name | 3-piperidin-1-yl-N-[1-(4-propoxyphenyl)ethyl]propanamide;hydrochloride |
| Standard InChI | InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H |
| Standard InChI Key | BZTHKZDZLGZLMP-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator